Imidazo[2,1-b]thiazole, 5-nitro-
Description
Imidazo[2,1-b]thiazole is a fused heterocyclic scaffold renowned for its pharmacological versatility. Derivatives of this core structure exhibit antibacterial, antifungal, antitumoral, antiviral, and immunomodulatory activities . The 5-nitro-substituted variant, imidazo[2,1-b]thiazole, 5-nitro-, is distinguished by its electron-withdrawing nitro group at the C-5 position, which enhances electrophilic reactivity and influences biological interactions.
Properties
IUPAC Name |
5-nitroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2S/c9-8(10)4-3-6-5-7(4)1-2-11-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKRVUVSNCGKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60320099 | |
| Record name | Imidazo[2,1-b]thiazole, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60320099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96107-61-8 | |
| Record name | Imidazo[2,1-b]thiazole, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60320099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazole, 5-nitro- typically involves the cyclization of 2-aminothiazoles with various electrophiles. One common method is the reaction of 2-aminothiazole with phenacyl bromides in the presence of a base such as potassium carbonate. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazo[2,1-b]thiazole derivative .
Another approach involves the use of microwave irradiation to facilitate the cyclization process. This method offers the advantage of shorter reaction times and higher yields compared to conventional heating methods .
Industrial Production Methods
Industrial production of imidazo[2,1-b]thiazole, 5-nitro- often employs scalable synthetic routes that ensure high purity and yield. One such method involves the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient heat transfer. This approach minimizes the formation of by-products and enhances the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole, 5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include amino-substituted imidazo[2,1-b]thiazoles, various substituted derivatives, and further cyclized products with additional ring systems .
Scientific Research Applications
Medicinal Chemistry Applications
Imidazo[2,1-b]thiazole, 5-nitro- derivatives have been investigated for their potential as anticancer agents and antimicrobial agents .
Anticancer Activity
Recent studies have shown that imidazo[2,1-b]thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies : Compounds derived from imidazo[2,1-b]thiazole were evaluated against several human cancer cell lines, including HeLa (cervical), A549 (lung), MCF-7 (breast), and DU-145 (prostate). One notable derivative demonstrated an IC50 value of 1.08 µM against the A549 lung cancer cell line, indicating potent cytotoxicity .
- Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms:
Antimicrobial Activity
Imidazo[2,1-b]thiazole, 5-nitro- has shown promising antimicrobial properties:
- Antitubercular Activity : Certain derivatives have demonstrated effectiveness against Mycobacterium tuberculosis (Mtb), with some compounds showing IC50 values as low as 2.32 µM without acute cellular toxicity .
- Broad-Spectrum Antiviral Potential : Research indicates efficacy against Coxsackie B4 virus and Feline herpes viruses, suggesting potential for development into broad-spectrum antiviral agents .
Biological Research Applications
The compound is utilized in various biological research contexts:
Enzyme Inhibition Studies
Imidazo[2,1-b]thiazole derivatives have been studied for their ability to inhibit specific enzymes:
- QcrB Inhibition : This compound targets QcrB, a critical component of the mycobacterial cytochrome bcc-aa3 super complex. Inhibition disrupts the electron transport chain in mycobacterial cells .
Cystic Fibrosis Research
Certain derivatives have been explored for their potential to modulate CFTR chloride channels in cystic fibrosis research. These compounds may help correct defective CFTR activity associated with common mutations .
Industrial Applications
In addition to its medicinal uses, imidazo[2,1-b]thiazole, 5-nitro- serves as a versatile building block in chemical synthesis:
- Synthesis of Complex Molecules : It is employed in the synthesis of more complex heterocyclic systems and materials with unique electronic and optical properties .
Data Summary Table
| Application Area | Specific Use Case | Example Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | IC50 = 1.08 µM against A549 lung cancer cells |
| Antimicrobial Agents | IC50 = 2.32 µM against Mtb | |
| Biological Research | Enzyme Inhibition | Targets QcrB in Mycobacterium tuberculosis |
| Cystic Fibrosis Research | Modulates CFTR activity | |
| Industrial Applications | Chemical Synthesis | Building block for complex heterocycles |
Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of substituted imidazo[2,1-b]thiazole derivatives on HT-29 colon cancer cells. The most active compound showed a GI50 value of 0.04 μM, indicating strong antiproliferative effects . This study highlights the potential for developing new anticancer therapies based on structural modifications.
Case Study 2: Antitubercular Efficacy
In vitro studies on imidazo[2,1-b]thiazole derivatives revealed significant antitubercular activity against Mtb H37Ra. One derivative exhibited an IC90 of 7.05 μM without acute toxicity towards normal lung fibroblasts . This underscores the compound's potential as a lead structure for new anti-tuberculosis agents.
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazole, 5-nitro- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the enzyme QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex. This inhibition disrupts the electron transport chain, leading to the death of mycobacterial cells . Additionally, certain derivatives induce apoptosis in cancer cells by activating caspases and causing mitochondrial membrane depolarization .
Comparison with Similar Compounds
Data Tables
Table 1: Key Pharmacological Comparisons
Table 2: Structural Impact on Activity
| Position Modified | Functional Group | Biological Effect |
|---|---|---|
| C-5 | -NO₂ | Electrophilic enhancement (theorized) |
| C-5 | -SO₂CH₃ | COX-2 selectivity |
| C-6 | -Ph | Improved lipophilicity |
| C-3 | -Me | Stabilizes metal complexes |
Discussion
The 5-nitro substitution on imidazo[2,1-b]thiazole remains underexplored in the literature but holds promise for applications requiring electrophilic reactivity, such as DNA damage in oncology. Comparatively, 5-methylsulfonyl derivatives dominate in COX-2 inhibition, while C-6 modifications (e.g., halogens or aryl groups) enhance antimicrobial and antitumor efficacy.
Biological Activity
Imidazo[2,1-b]thiazole derivatives, particularly those with nitro substitutions, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Imidazo[2,1-b]thiazole, 5-nitro- , highlighting its potential as an antimicrobial and anti-inflammatory agent based on recent research findings.
Overview of Imidazo[2,1-b]thiazole Derivatives
Imidazo[2,1-b]thiazole is a fused heterocyclic compound that exhibits a wide range of pharmacological properties. The introduction of various substituents, such as nitro groups, can enhance its biological activity. The 5-nitro substitution specifically has been linked to improved efficacy against various pathogens and inflammatory conditions.
Antimycobacterial Activity
Recent studies have demonstrated the potent antimycobacterial activity of imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis. For instance:
- Compound IT10 : Exhibited an IC50 value of 2.32 μM and an IC90 of 7.05 μM against M. tuberculosis H37Ra, indicating strong antitubercular properties while showing no acute toxicity towards MRC-5 lung fibroblast cells at concentrations below 128 μM .
- Compound IT06 : Showed an IC50 of 2.03 μM and IC90 of 15.22 μM , further supporting the selective inhibition of M. tuberculosis over non-tuberculous mycobacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of imidazo[2,1-b]thiazole derivatives has also been investigated:
- A study focusing on compounds combining indole and imidazo[2,1-b]thiazole reported that several derivatives significantly inhibited LPS-induced production of pro-inflammatory cytokines (NO, IL-6, TNF-α) in RAW264.7 cells. Notably, compound 13b exhibited the most potent anti-inflammatory activity while being non-toxic .
Cytotoxic Activity
Cytotoxicity assessments have shown that certain imidazo[2,1-b]thiazole derivatives can induce apoptosis in cancer cell lines:
- For example, a benzimidazole conjugate derived from imidazo[2,1-b]thiazole demonstrated an IC50 value of 1.68 μM against tubulin polymerization and arrested the cell cycle at the G2/M phase in A549 cancer cells . This suggests a mechanism involving disruption of microtubule dynamics.
Summary Table of Biological Activities
| Compound | Biological Activity | IC50 (μM) | IC90 (μM) | Remarks |
|---|---|---|---|---|
| IT10 | Antitubercular | 2.32 | 7.05 | Selective against M. tuberculosis |
| IT06 | Antitubercular | 2.03 | 15.22 | Selective against M. tuberculosis |
| Compound 13b | Anti-inflammatory | - | - | Non-toxic; inhibits cytokine production |
| Benzimidazole | Cytotoxicity (cancer cells) | 1.68 | - | Induces apoptosis; affects tubulin assembly |
Case Studies
- Antimycobacterial Screening : A series of novel imidazo[2,1-b]thiazole derivatives were synthesized and screened for their antimycobacterial activity using the Microplate Alamar Blue Assay. Among these, several compounds showed promising results with MIC values as low as 6.25 mg/ml , indicating their potential for further development as antitubercular agents .
- Anti-inflammatory Mechanism : In vitro studies revealed that compound 13b not only inhibited pro-inflammatory cytokines but also modulated oxidative stress markers by increasing ROS levels while decreasing GSH content, suggesting a dual mechanism involving both inflammation and oxidative stress pathways .
Q & A
Q. What are the common synthetic routes for 5-nitroimidazo[2,1-b]thiazole derivatives, and how can their yields be optimized?
Methodological Answer:
- Multicomponent synthesis : Ionic liquids like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) enable one-pot synthesis of imidazo[2,1-b]thiazole hybrids via cyclocondensation of aldehydes, thiosemicarbazides, and isocyanides, achieving yields of 70–85% .
- Vilsmeier-Haack formylation : Introducing a formyl group at position 5 of the imidazo[2,1-b]thiazole core using POCl₃ and DMF facilitates subsequent derivatization (e.g., Schiff base formation) .
- Halogenation : Bromination at the C5 position using N-bromosuccinimide (NBS) under controlled conditions improves electrophilic substitution efficiency .
- Optimization strategies: Solvent choice (e.g., ethanol for cyclization), temperature modulation (60–80°C for ionic liquid-mediated reactions), and catalyst recycling (for ionic liquids) enhance yield and purity .
Q. How do researchers evaluate the preliminary biological activity of 5-nitroimidazo[2,1-b]thiazole compounds in vitro?
Methodological Answer:
- Enzyme inhibition assays : For 15-lipoxygenase (15-LOX) inhibitors, spectrophotometric monitoring of linoleic acid oxidation at 234 nm quantifies IC₅₀ values (e.g., derivatives with IC₅₀ < 10 µM reported) .
- Antimycobacterial screening : Compounds are tested against non-tuberculous mycobacteria (NTMs) using microbroth dilution to determine minimum inhibitory concentrations (MICs). For example, Table 3 in lists MICs of 2–16 µg/mL for select derivatives.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) assess selectivity indices (SI) by comparing IC₅₀ values against normal cell lines .
Advanced Research Questions
Q. What methodologies are employed to analyze the structure-activity relationship (SAR) of 5-nitroimidazo[2,1-b]thiazole derivatives as enzyme inhibitors?
Methodological Answer:
- Electron-withdrawing substituents : Nitro groups at position 5 enhance 15-LOX inhibition by stabilizing charge transfer interactions with the enzyme’s hydrophobic pocket .
- Heterocyclic extensions : Thiazole or benzo-fused rings (e.g., benzo[d]imidazo[2,1-b]thiazole) improve antimycobacterial activity by increasing lipophilicity and membrane penetration .
- QSAR modeling : Topological descriptors (e.g., Wiener index) correlate with anticancer activity, guiding the design of 5-nitro derivatives with optimized logP and polar surface area .
Q. How can molecular docking and in silico studies guide the design of 5-nitroimidazo[2,1-b]thiazole-based therapeutic agents?
Methodological Answer:
- Binding mode analysis : Docking into 15-LOX (PDB: 1LOX) reveals hydrogen bonding between the nitro group and Arg403, while hydrophobic interactions with Phe352 enhance affinity .
- Dynamic simulations : Molecular dynamics (MD) over 100 ns validate stability of imidazo[2,1-b]thiazole derivatives in the ATP-binding site of EGFR kinase (RMSD < 2 Å) .
- ADMET profiling : SwissADME predicts blood-brain barrier permeability for CNS-targeted derivatives, while ProTox-II assesses hepatotoxicity risks .
Q. What strategies are used to address discrepancies in biological activity data across different studies on 5-nitroimidazo[2,1-b]thiazole derivatives?
Methodological Answer:
- Cellular context validation : For 15-LOX inhibitors, discrepancies between purified enzyme assays and cellular models (e.g., A549 cells) are resolved by measuring peroxide levels via Amplex Red assays to confirm intracellular activity .
- Standardized protocols : Harmonizing MIC testing conditions (e.g., inoculum size, growth media) reduces variability in antimycobacterial data .
- Meta-analysis : Cross-referencing IC₅₀ values from independent studies identifies outliers caused by assay interference (e.g., compound aggregation) .
Key Research Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
